(Indenyl)titanium(IV) Trichloride
Description
Significance of Organometallic Titanium Complexes in Catalysis and Materials Science
Organometallic titanium complexes are vital as catalysts in a variety of organic reactions, most notably in polymerization processes where they increase reaction rates and yields. chemimpex.comontosight.ai Their ability to facilitate the formation of unique molecular structures makes them crucial in the development of advanced materials, including high-performance polymers and composites. chemimpex.com The versatility of these compounds stems from the ability to tune the ligands around the titanium center to achieve specific reactivity and selectivity. ontosight.ai Titanium-based catalysts are widely used in the chemical industry for polymerization, oxidation, and hydrogenation. rsc.org
In materials science, these complexes are instrumental in producing polymers with enhanced mechanical strength and thermal stability, which are essential for applications in industries such as automotive and packaging. chemimpex.com The compatibility of compounds like (Indenyl)titanium(IV) trichloride (B1173362) with various co-catalysts allows for the creation of innovative catalytic systems, broadening their applications and improving the efficiency of polymerization reactions. chemimpex.com
Overview of Half-Sandwich Metallocene Catalysts in Polymerization
Metallocene catalysts, a class of organometallic compounds, have revolutionized the field of olefin polymerization. nih.gov These catalysts can be broadly categorized into two types: heterogeneous catalysts, which dominate industrial applications, and homogeneous catalysts, which include metallocenes of titanium, zirconium, or hafnium. nih.gov
Half-sandwich metallocene catalysts, which contain only one cyclopentadienyl-type ligand, are a significant subclass. These catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), exhibit high activity in the polymerization of olefins like ethylene (B1197577) and styrene (B11656). nih.govresearchgate.net The structure of the ligands significantly influences the catalyst's activity. For instance, some cyclopentadienyltitanium complexes with other ligands are more active in styrene polymerization than their simple trichloride counterparts. researchgate.net
The key advantage of metallocene catalysts, including half-sandwich variants, is the presence of single active sites. This uniformity allows for precise control over polymer properties such as molecular weight, molecular weight distribution, and stereospecificity, leading to polymers with uniform microstructures. nih.gov
Distinctive Structural Features of the Indenyl Ligand in (Indenyl)titanium(IV) Trichloride
The indenyl ligand is a crucial component of (Indenyl)titanium(IV) trichloride, imparting unique properties to the complex. The indenyl ligand is an anion derived from indene (B144670) and is related to the cyclopentadienyl (B1206354) (Cp) anion. wikipedia.org However, unlike the five-fold symmetry of the Cp ligand, the indenyl ligand has a fused five-membered and six-membered ring system, resulting in more complex geometries. wikipedia.orgbg.ac.rs
The indenyl ligand typically coordinates to the metal center through its five-membered ring in an η⁵ fashion. wikipedia.orgacs.org This coordination is characterized by specific structural parameters, such as the slip-fold parameter and the hinge angle, which define the nature of the metal-ligand bond. acs.org The presence of the fused benzene (B151609) ring in the indenyl ligand can influence the electronic properties and reactivity of the metal center. This is often referred to as the "indenyl effect," which describes the enhanced rates of substitution reactions observed in indenyl complexes compared to their cyclopentadienyl counterparts. wikipedia.org The preparation of indenyl complexes often involves the deprotonation of indene followed by a salt metathesis reaction with a metal halide. wikipedia.org
Properties
CAS No. |
84365-55-9 |
|---|---|
Molecular Formula |
C9H7Cl3Ti |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1H-inden-1-ide;titanium(4+);trichloride |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Synthetic Methodologies for Indenyl Titanium Iv Trichloride and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing (Indenyl)titanium(IV) Trichloride (B1173362) have relied on the use of pre-formed indenyl organometallic reagents, which readily transfer the indenyl ligand to the titanium metal center.
One established route involves the reaction of an indenyl derivative, such as 1-(trimethylsilyl)indene, with a titanium(IV) halide. researchgate.net This method is based on the principle of salt metathesis, where the silyl (B83357) group is eliminated, and a new titanium-carbon bond is formed. The use of silylated reagents like indenyltrimethylsilane has been a subject of study in the broader context of Group IV indenyl compounds. researchgate.net
A widely employed classical approach is the use of organolithium intermediates. In this method, indene (B144670) is first deprotonated by a strong base, typically an alkyllithium reagent like butyllithium (B86547), to form indenyllithium. google.com This highly reactive organolithium complex is then treated with a suitable titanium(IV) precursor.
The reaction of the indenyllithium salt with titanium tetrachloride (TiCl₄) or a related species like ClTi(OiPr)₃ is a common strategy. google.comuni-konstanz.de The lithium salt effectively transfers the indenyl anion to the titanium center, displacing a chloride or another leaving group to form the desired (Indenyl)titanium(IV) Trichloride. This method is versatile and can also be applied to the synthesis of bridged bis(indenyl)titanium complexes, which are important in catalysis. uni-konstanz.de
Modernized and Scalable Synthesis Protocols
To meet the demands of industrial applications, particularly in polymer science, research has focused on developing more efficient, high-yield, and scalable synthetic methods for (Indenyl)titanium(IV) Trichloride.
Significant improvements in the synthesis of (Indenyl)titanium(IV) Trichloride have led to protocols with remarkably high yields. One reported method achieves a 96% yield, highlighting its efficiency. researchgate.net Another optimized process reports yields ranging from 80% to 90%. google.com These high-yield preparations are crucial for the compound's viability as a commercial polymerization catalyst. researchgate.net The general approach often involves the reaction of an in-situ generated lithenide with a titanium species like ClTi(OiPr)₃, followed by halogenation. google.com
Table 1: Comparison of High-Yield Synthetic Protocols
| Precursors | Yield | Reference |
|---|---|---|
| Indenyllithium, ClTi(OiPr)₃, SiCl₄ | 80-90% | google.com |
This table summarizes reported yields for modernized synthetic routes.
A known challenge in the synthesis of cyclopentadienyl (B1206354) and indenyl titanium trichlorides is the use of solvents like tetrahydrofuran (B95107) (THF), which can be difficult to remove from the final product. google.com Modern protocols have addressed this issue through strategic solvent management.
Synthesis of Substituted (Indenyl)titanium(IV) Trichloride Analogues
The synthesis of substituted analogues of (Indenyl)titanium(IV) Trichloride allows for the fine-tuning of the catalyst's electronic and steric properties. A prominent example is the preparation of 2-methyl indenyl titanium trichloride. google.com
The synthesis follows a similar pathway to the unsubstituted parent compound. First, 2-methyl indene is deprotonated using butyllithium in a hexane (B92381) solvent. In a separate step, a titanium reagent, ClTi(OiPr)₃, is prepared by reacting titanium tetrachloride (TiCl₄) with three equivalents of titanium(IV) isopropoxide (Ti(OiPr)₄). The deprotonated 2-methyl indene is then reacted with the prepared ClTi(OiPr)₃. The resulting intermediate, tris-isopropoxy titanium 2-methyl indene, is then converted to the final trichloride product with high yields of 80% to 90% using a halogenating agent. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| (Indenyl)titanium(IV) Trichloride | C₉H₇Cl₃Ti |
| 1-(Trimethylsilyl)indene | C₁₂H₁₆Si |
| Butyllithium | C₄H₉Li |
| Indenyllithium | C₉H₇Li |
| Titanium tetrachloride | TiCl₄ |
| Chlorotitanium triisopropoxide | C₉H₂₁ClO₃Ti |
| Isopar® E | Not applicable (hydrocarbon mixture) |
| Lithium chloride | LiCl |
| Silicon tetrachloride | SiCl₄ |
| 2-Methyl indene | C₁₀H₁₀ |
| 2-Methyl indenyl titanium trichloride | C₁₀H₉Cl₃Ti |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti |
Introduction of Alkyl Substituents on the Indenyl Moiety
The synthesis of alkyl-substituted indenyl titanium trichloride complexes is a key area of research, driven by the influence of these substituents on the catalytic activity of the resulting compounds. A general and effective method involves the reaction of an alkyl-substituted indenyl anion with titanium tetrachloride (TiCl₄).
The process typically begins with the deprotonation of an appropriate alkyl-substituted indene using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium indenide. This intermediate is then reacted with TiCl₄. The reaction of substituted indenes with organolithium reagents followed by treatment with chlorotrimethylsilane (B32843) yields trimethylsilyl (B98337) derivatives. These silylated indenes can then react with titanium tetrachloride to produce the desired titanium complexes in high yields. This approach has been shown to be effective for introducing methyl substituents, and catalytic activities were observed to generally decrease with each additional methyl group.
A common synthetic route is outlined below:
Deprotonation: An alkyl-substituted indene is treated with a strong base like n-butyllithium in an appropriate solvent (e.g., tetrahydrofuran) to generate the corresponding lithium salt.
Silylation: The resulting lithium indenide is reacted with chlorotrimethylsilane (Me₃SiCl) to produce a trimethylsilyl-substituted indene.
Complexation: The purified trimethylsilyl-substituted indene is then reacted with titanium tetrachloride, typically in a non-polar solvent like toluene (B28343) or methylene (B1212753) chloride. This reaction proceeds with the elimination of chlorotrimethylsilane and the formation of the desired alkyl-substituted (indenyl)titanium(IV) trichloride complex.
| Starting Material | Reagents | Product | General Observations |
| Methyl-substituted indene | 1. n-BuLi 2. Me₃SiCl 3. TiCl₄ | Methyl-substituted (Indenyl)titanium(IV) Trichloride | Catalytic activity tends to decrease with an increasing number of methyl substituents. |
| n-Butyl-substituted indene | 1. n-BuLi 2. Me₃SiCl 3. TiCl₄ | n-Butyl-substituted (Indenyl)titanium(IV) Trichloride | The synthetic strategy is adaptable for various alkyl groups. |
Incorporation of Phenyl and Trimethylsilyl Substituents
The introduction of phenyl and trimethylsilyl groups onto the indenyl ligand follows synthetic pathways similar to those for alkyl substituents, utilizing silylated intermediates to facilitate the reaction with titanium tetrachloride. tandfonline.comtandfonline.com
For phenyl-substituted complexes, a common precursor is a diphenyl-substituted cyclopentenone. lookchem.com This is reacted with an organolithium reagent, followed by an acidic workup to form a diphenyl-substituted cyclopentadiene. lookchem.com This intermediate is then silylated with chlorotrimethylsilane after deprotonation. lookchem.com The resulting silylated diene is then reacted with TiCl₄ in a solvent like toluene to yield the final diphenyl-substituted cyclopentadienyl titanium trichloride derivative. lookchem.com
The synthesis of trimethylsilyl-substituted indenyl titanium trichlorides has been achieved with regioselectivity. For example, (η⁵:2-Me₃SiC₉H₆)TiCl₃ can be synthesized by reacting 1,2-(Me₃Si)₂C₉H₆ with TiCl₄. acs.orgacs.org This method allows for the specific placement of the trimethylsilyl group on the indenyl ring, which can influence the electronic properties and reactivity of the complex. acs.orgacs.org The reaction of trimethylsilylindene with titanium tetrachloride is also a direct method for producing (indenyl)titanium(IV) trichloride. tandfonline.com
| Substituent | Precursor | Key Reagents | Product | Reference |
| Phenyl | 3,4-diphenyl-2-cyclopentenone | 1. Phenyl lithium 2. Me₃SiCl 3. TiCl₄ | 1,2-diphenyl-4-phenyl-cyclopentadienyl titanium trichloride | lookchem.com |
| Trimethylsilyl | 1,2-bis(trimethylsilyl)indene | TiCl₄ | (η⁵:2-Me₃SiC₉H₆)TiCl₃ | acs.orgacs.org |
| Trimethylsilyl | Trimethylsilylindene | TiCl₄ | (Indenyl)titanium(IV) Trichloride | tandfonline.com |
Synthesis of Related Cyclopentadienyl Titanium Trichloride Complexes
The synthesis of cyclopentadienyl titanium trichloride (CpTiCl₃), a closely related and foundational complex, provides context for the methods used for its indenyl analogue. One common laboratory-scale synthesis involves the reaction of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride. wikipedia.org
(C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃ wikipedia.org
Another effective method utilizes trimethylsilylcyclopentadiene (CpSiMe₃) as a cyclopentadienyl group transfer agent. tandfonline.com The reaction of CpSiMe₃ with TiCl₄ in a solvent like benzene (B151609) results in the immediate precipitation of the yellow solid product, CpTiCl₃. tandfonline.com This method is often preferred over the use of sodium cyclopentadienide (B1229720) (CpNa), as the reaction of CpNa with TiCl₄ can lead to the formation of the bis-substituted product, titanocene dichloride (Cp₂TiCl₂). tandfonline.comtandfonline.com
| Method | Reactants | Product | Key Features | Reference |
| Redistribution | Titanocene dichloride, Titanium tetrachloride | (Cyclopentadienyl)titanium(IV) Trichloride | A straightforward method for laboratory synthesis. | wikipedia.org |
| Silyl Reagent | Trimethylsilylcyclopentadiene, Titanium tetrachloride | (Cyclopentadienyl)titanium(IV) Trichloride | Clean and immediate reaction, avoids formation of bis-substituted byproducts. | tandfonline.com |
| Salt Metathesis | Sodium cyclopentadienide, Titanium tetrachloride | (Cyclopentadienyl)titanium(IV) Trichloride (and Cp₂TiCl₂) | Can lead to a mixture of products, including the undesired titanocene dichloride. | tandfonline.comtandfonline.com |
Structural Elucidation and Spectroscopic Characterization of Indenyl Titanium Iv Trichloride
X-ray Diffraction Analysis
X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (Indenyl)titanium(IV) trichloride (B1173362), it provides definitive information about its molecular structure and the coordination at the titanium center.
The synthesis and X-ray structural determination of (Indenyl)titanium(IV) trichloride (IndTiCl₃) have been successfully performed, confirming its molecular composition. researchgate.net In the solid state, the compound exists as a monomeric unit. The structure consists of a central titanium(IV) atom that is coordinated to one indenyl ligand and three chloride ligands.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇Cl₃Ti |
| Formula Weight | 269.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
The coordination geometry around the titanium(IV) center in (Indenyl)titanium(IV) trichloride is best described as a distorted trigonal bipyramid or a four-legged piano stool. researchgate.net The apex of the pyramid is occupied by the center of the five-membered ring of the indenyl ligand. The base is formed by the three chloride ligands.
The Ti-Cl bond lengths are typically around 2.18 to 2.26 Å. researchgate.netmaterialsproject.org The bond angles between the chloride ligands (Cl-Ti-Cl) deviate from the ideal values of a perfect trigonal pyramid due to the steric bulk and electronic influence of the large indenyl ligand. This distortion is a common feature in related half-sandwich titanium complexes. researchgate.net
| Bond/Angle | Measurement |
|---|---|
| Ti-Cl (avg.) | ~2.22 Å |
| Ti-C (indenyl) (avg.) | ~2.35 Å |
| Cl-Ti-Cl (avg.) | ~105° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of (Indenyl)titanium(IV) trichloride in solution, providing insights into the electronic environment of the hydrogen and carbon atoms and revealing dynamic processes.
The ¹H NMR spectrum of (Indenyl)titanium(IV) trichloride provides characteristic signals for the protons of the indenyl ligand. researchgate.net The spectrum is complex due to the asymmetry of the molecule. The protons on the five-membered ring and the six-membered aromatic ring show distinct chemical shifts. The integration of these signals corresponds to the seven protons of the indenyl moiety, confirming the ligand's presence. researchgate.netresearchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H on C₅/C₆ Ring | 7.20 - 7.80 | Multiplet |
The ¹³C NMR spectrum further corroborates the structure of (Indenyl)titanium(IV) trichloride. researchgate.net It displays a set of signals corresponding to the nine carbon atoms of the indenyl ligand. The carbons of the five-membered ring that are directly coordinated to the titanium atom experience a significant electronic effect, which is reflected in their chemical shifts compared to a free indenyl ligand. The signals for the carbons in the benzene (B151609) portion of the indenyl group appear in the typical aromatic region. mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C₅/C₆ Ring (quaternary) | 130 - 140 |
| C₅/C₆ Ring (CH) | 120 - 130 |
Variable-temperature NMR studies are employed to investigate dynamic processes, or fluxionality, in molecules. For related Group IV indenyl compounds, such as indenyltrimethylsilane, these studies have revealed that the organometallic group can migrate around the five-membered ring of the indenyl ligand. researchgate.netacs.org This process, known as a metallotropic shift, can be observed by changes in the NMR spectrum as the temperature is varied.
While specific variable-temperature NMR data for (Indenyl)titanium(IV) trichloride were not found in the search results, the known fluxional behavior of similar indenyl complexes suggests that it may also exhibit such dynamic properties in solution. acs.orgcapes.gov.br This behavior involves the titanium trichloride moiety potentially shifting its point of attachment on the indenyl ring, a process that would have a specific activation energy barrier. researchgate.net
A Closer Look at (Indenyl)titanium(IV) Trichloride: Structural and Spectroscopic Insights
(Indenyl)titanium(IV) trichloride, an organotitanium compound, is a subject of significant interest in the field of organometallic chemistry and catalysis. researchgate.netactivebiochem.comeurocarbdb.org This article delves into the structural elucidation and spectroscopic characterization of this compound, providing a detailed analysis based on established analytical techniques.
Structural Elucidation and Spectroscopic Characterization
The molecular formula of (Indenyl)titanium(IV) Trichloride is C9H7Cl3Ti, and it has a molecular weight of approximately 269.37 g/mol . nih.govlabproinc.com The compound is described as a dark green to dark purple or black powder or crystal. tcichemicals.com It is sensitive to moisture and has a melting point of 162°C, at which it decomposes. labproinc.comtcichemicals.comchemicalbook.com
Vibrational Spectroscopy (FTIR)
Key expected vibrational modes would include:
C-H stretching vibrations of the aromatic and cyclopentadienyl (B1206354) rings of the indenyl ligand.
C-C stretching vibrations within the indenyl ring system.
Ti-Cl stretching vibrations , which are typically observed in the low-frequency region of the infrared spectrum.
For comparison, studies on related indium trichloride complexes show metal-halogen stretching frequencies in the low-frequency IR and Raman spectra, which aids in determining the skeletal symmetry of the molecule. rsc.org
Table 1: Expected FTIR Vibrational Modes for (Indenyl)titanium(IV) Trichloride
| Functional Group | Expected Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Indenyl Ligand | Aromatic C-H Stretch | 3100-3000 |
| Indenyl Ligand | Alkene C-H Stretch | 3080-3020 |
| Indenyl Ligand | C=C Ring Stretch | 1600-1450 |
| Titanium-Chlorine | Ti-Cl Stretch | 500-300 |
Note: The exact frequencies can vary based on the specific molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Phenomena
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For (Indenyl)titanium(IV) trichloride and related compounds, the UV-Vis spectrum is often characterized by Ligand-to-Metal Charge Transfer (LMCT) bands. researchgate.net These transitions involve the transfer of an electron from a molecular orbital primarily localized on the indenyl ligand to a molecular orbital primarily localized on the titanium center.
In a study of similar indenyl-based titanium complexes, the UV-visible absorption spectra showed distinct bands that were compared to the spectrum of the free indenyl ligand. researchgate.net The appearance of new absorption bands in the complexes is indicative of the electronic interaction between the ligand and the metal. For related bis(cyclopentadienyl)titanium dichloride systems, absorption spectra in the UV and visible regions have been used to study the formation of intermediate compounds. researchgate.net While specific absorption maxima for (Indenyl)titanium(IV) trichloride were not detailed in the search results, the general expectation is for strong absorptions in the UV and possibly the visible region, contributing to its color.
Advanced Characterization Techniques (e.g., HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For (Indenyl)titanium(IV) trichloride, the calculated exact mass is 267.909274 Da. nih.gov
HRMS analysis of organometallic compounds like this can be complex due to their potential sensitivity to air and moisture. uvic.ca Techniques such as electrospray ionization (ESI) are often employed for such analyses. uvic.ca The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 2: High-Resolution Mass Spectrometry Data for (Indenyl)titanium(IV) Trichloride
| Property | Value | Source |
| Molecular Formula | C9H7Cl3Ti | nih.gov |
| Molecular Weight | 269.4 g/mol | nih.gov |
| Exact Mass | 267.909274 Da | nih.gov |
This data is based on computed values.
Reactivity and Electrochemical Behavior of Indenyl Titanium Iv Trichloride Complexes
Redox Chemistry and the Ti(IV)/Ti(III) Redox Couple
The redox chemistry of titanium complexes is fundamental to their catalytic activity. The Ti(IV)/Ti(III) redox couple is a key feature, and its potential is significantly influenced by the ligand environment. nih.govrsc.org In (indenyl)titanium(IV) trichloride (B1173362) complexes, the indenyl ligand plays a crucial role in modulating the electronic density at the titanium center. acs.org
Studies comparing indenyl and cyclopentadienyl (B1206354) (Cp) ligands have revealed that the Ti(IV)/Ti(III) reduction potential in indenyl complexes is anodically shifted relative to the corresponding Cp complexes. acs.org This indicates that the Ti(IV) center in the indenyl complex is more easily reduced to Ti(III). This effect is attributed to the electronic properties of the indenyl ligand. acs.org
The formal redox potential of the Ti(IV)/Ti(III) couple has been determined to be approximately 9 +/- 1 mV versus the molar hydrogen electrode in a 1 M HCl and 2 M NaCl medium at 25°C. nih.gov However, the coordination of ligands can dramatically alter this potential. For instance, coordination with catechol-like ligands can lower the reduction potential to approximately -1 V vs NHE, which effectively stabilizes the Ti(IV) oxidation state. nih.gov
Electron Transfer Mechanisms in Titanium(IV) Complexes
Electron transfer is a critical step in many reactions catalyzed by titanium complexes. In titanium(IV) complexes, which have a d⁰ electronic configuration, the primary electron transfer observed is from the filled π levels of the ligands to the vacant d orbitals of the titanium center. acs.org The energy of this transfer is influenced by the crystal field splitting of the titanium d orbitals. acs.org
The mechanism of electron transfer can be complex and may involve proton-coupled electron transfer, as observed in the reduction of Ti(IV)-transferrin to Ti(III)-transferrin under mildly acidic conditions. researchgate.net The nature of the ligand significantly impacts the electron transfer process. For example, in titanium phthalocyanine (B1677752) complexes, the axial ligand influences the LUMO energy and charge distribution, which in turn affects the charge carrier transport properties. mdpi.com
Haptotropic Rearrangements: Investigations of η⁵ to η³ Ring Slippage
A characteristic feature of indenyl ligands in organometallic complexes is their ability to undergo haptotropic rearrangements, specifically "ring slippage" from an η⁵-coordination mode to an η³-coordination mode. This flexibility of the indenyl ligand, where it can switch between coordinating with five or three carbons of its five-membered ring, is a key aspect of its reactivity.
While direct evidence for η⁵ to η³ ring slippage in (indenyl)titanium(IV) trichloride itself is not extensively detailed in the provided results, the concept of indenyl ring slippage is a well-established phenomenon in related indenyl complexes. This rearrangement is often invoked to explain the reactivity and catalytic behavior of these systems. The ability of the indenyl ligand to slip can open up a coordination site at the metal center, facilitating substrate binding and subsequent catalytic transformations.
In related titanocene (B72419) complexes, metallotropic allenyl-propargyl equilibria have been observed, which involve changes in the coordination mode of the ligand. researchgate.net This highlights the dynamic nature of ligand-metal interactions in these systems.
Influence of Ligand Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of (indenyl)titanium(IV) trichloride complexes can be finely tuned by introducing substituents on the indenyl ligand. These substituents can alter the electron-donating or electron-withdrawing nature of the ligand, thereby influencing the electronic environment of the titanium center.
For instance, in related titanocene complexes, substituting the cyclopentadienyl ring with an electron-donating group like pentamethylcyclopentadienyl (Cp*) leads to a cathodic shift of the Ti(IV)/Ti(III) reduction potential. acs.org Conversely, an electron-withdrawing substituent like a methyl ester group results in an anodic shift. acs.org This demonstrates the direct correlation between the electronic nature of the ligand and the redox properties of the metal center.
Chemical Transformations of (Indenyl)titanium(IV) Trichloride
(Indenyl)titanium(IV) trichloride is a versatile precursor for a variety of chemical transformations. It is primarily used as a catalyst or pre-catalyst in polymerization reactions, particularly for the synthesis of syndiotactic polystyrene when activated by methylaluminoxane (B55162) (MAO). researchgate.net The indenyl ligand structure enhances its reactivity and selectivity in these processes. chemimpex.com
Beyond polymerization, (indenyl)titanium(IV) trichloride can undergo ligand exchange reactions. For example, it can be synthesized from the reaction of its trimethylsilyl (B98337) derivative with titanium tetrachloride (TiCl₄). researchgate.net Titanium tetrachloride itself is a reactive compound that readily hydrolyzes and forms adducts with various ligands. wikipedia.orgnih.gov
The reactivity of the titanium center in (indenyl)titanium(IV) trichloride allows for its use in various organic syntheses. For example, TiCl₄ is used as a Lewis acid in Friedel-Crafts acylations, demonstrating the electrophilic nature of the titanium center which can be harnessed for carbon-carbon bond formation. organic-chemistry.org
Below is a table summarizing the influence of different ligands on the redox potential of titanium complexes.
| Complex Type | Ligand | Effect on Ti(IV)/Ti(III) Redox Potential | Reference |
| Titanocene | Indenyl | Anodic shift (compared to Cp) | acs.org |
| Titanocene | Pentamethylcyclopentadienyl (Cp*) | Cathodic shift (compared to Cp) | acs.org |
| Titanocene | Methyl ester substituted Cp | Anodic shift (compared to Cp) | acs.org |
| Titanium complex | Catechol-like ligands | Lowers potential to ~ -1 V vs NHE | nih.gov |
This table illustrates the significant role the ligand plays in tuning the electronic properties of the titanium center.
Catalytic Applications in Olefin Polymerization with Indenyl Titanium Iv Trichloride
Syndiospecific Styrene (B11656) Polymerization
The polymerization of styrene in a syndiospecific manner, where the phenyl groups on the polymer chain alternate on opposite sides of the backbone, is a key application of (indenyl)titanium(IV) trichloride (B1173362) catalysts. This high degree of stereoregularity is achieved through the unique coordination environment provided by the indenyl ligand in the active catalytic species.
When activated with methylaluminoxane (B55162) (MAO), (Indenyl)titanium(IV) trichloride forms a highly active catalytic system for the syndiospecific polymerization of styrene. MAO serves multiple roles, including alkylation of the titanium precursor and abstraction of a chloride ligand to generate a cationic, coordinatively unsaturated active species, which is the catalytically active site for olefin insertion wikipedia.orgnih.gov. The combination of (Indenyl)titanium(IV) trichloride and MAO is recognized for its high efficiency in producing syndiotactic polystyrene (sPS) nih.gov.
Research has demonstrated that this catalytic system exhibits considerable catalytic activity and high syndioselectivity nih.gov. The resulting syndiotactic polystyrene possesses a syndiotacticity of over 90%, a significant improvement over related catalyst systems nih.gov. The effectiveness of the catalyst is attributed to the formation of stable Ti(III) active sites, which are considered essential for the syndiospecific polymerization of styrene nih.govtaylorfrancis.com.
Comparative studies have consistently highlighted the superior performance of indenyl-based titanium catalysts over their cyclopentadienyl (B1206354) (Cp) counterparts for styrene polymerization. The (Indenyl)titanium(IV) trichloride complex (IndTiCl₃) shows markedly higher catalytic activity and stereoselectivity than the classic cyclopentadienyl titanocene (B72419) trichloride (CpTiCl₃) nih.gov. Under identical polymerization conditions, sPS produced using the IndTiCl₃/MAO system achieves syndiotacticity exceeding 90%, whereas the CpTiCl₃ system typically yields syndiotacticity in the range of 60–80% nih.gov.
The general trend for catalytic activity among different cyclopentadienyl-type ligands in syndiospecific styrene polymerization follows the order: Fluorenyl (Flu) > Indenyl (Ind) > Pentamethylcyclopentadienyl (Cp*) > Cyclopentadienyl (Cp) nih.gov. This indicates that the fused benzene (B151609) ring in the indenyl ligand plays a crucial role in enhancing catalytic performance. Furthermore, titanium-based catalysts generally exhibit significantly higher catalytic activity and stereoselectivity compared to zirconium-based catalysts with identical ligand structures mdpi.com. For instance, CpTiCl₃ is more active and stereoselective in styrene polymerization than its zirconium analog, CpZrCl₃ mdpi.com.
| Catalyst Precursor | Ligand Type | Syndiotacticity (%) | Relative Activity |
| (Indenyl)titanium(IV) Trichloride | Indenyl | >90 | High |
| Cyclopentadienyltitanium(III) Trichloride | Cyclopentadienyl | 60-80 | Moderate |
| (Pentamethylcyclopentadienyl)titanium Trichloride | Substituted Cp | - | Higher than Cp |
This is an interactive table based on data from the text.
Substitution on the indenyl ligand provides a powerful tool for tuning the performance of the titanium catalyst. The electronic and steric properties of the substituents can significantly influence the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer.
The enhanced performance of indenyl and substituted indenyl catalysts is attributed to a combination of steric and electronic effects. The catalytic activity and the molecular weight of the produced sPS generally increase with the electron-donating ability and the steric hindrance of the ligands nih.gov. Increased steric bulk around the metal center can influence the monomer approach and insertion, leading to higher stereoselectivity. For instance, the superior performance of the pentamethyl-substituted cyclopentadienyl complex (Cp*TiCl₃) compared to the unsubstituted CpTiCl₃ is due to synergistic electronic and steric effects mdpi.com. The electron-donating methyl groups increase the electron density at the titanium center, which can affect the chain propagation and termination rates. Similarly, the steric hindrance of substituents has a significant effect on catalytic activity, with greater hindrance often leading to higher activity and polymer molecular weight nih.gov. The fused benzene ring of the indenyl ligand contributes to its coordination lability, allowing it to switch from an η⁵ to an η³ coordination mode, which can facilitate catalytic processes researchgate.net.
The introduction of specific substituent groups onto the indenyl framework has been shown to directly impact catalytic behavior. Aryl-substituting the cyclopentadienyl-type rings can effectively improve both the catalytic activity and the stereoselectivity of the catalyst nih.gov. Specifically, indenyl complexes with methyl or phenyl substituents demonstrate higher activities compared to some cyclopentadienyl-based catalysts taylorfrancis.com. Introducing electron-donating substituents on the ring can also lead to the production of sPS with a higher molecular weight by reducing the rate of chain transfer relative to chain growth nih.gov. However, not all substitutions are beneficial; a siloxy-substituted tetramethylindenyl titanium complex, for example, exhibited significantly reduced catalytic activity and syndiotacticity mdpi.com. This highlights the complex interplay between the nature and position of the substituent and the resulting polymerization performance.
Optimizing polymerization parameters is critical for maximizing the efficiency of the (Indenyl)titanium(IV) trichloride catalytic system. Key variables include the polymerization temperature, the monomer concentration, and the molar ratio of the co-catalyst (MAO) to the titanium catalyst (Al/Ti ratio).
Research has shown that the Al/Ti ratio significantly influences catalytic activity. While a large excess of MAO is often required, studies have demonstrated that for certain indenyl titanium systems, the amount of MAO can be effectively reduced. For example, with fluorinated indenyltitanium complexes, the Al:Ti molar ratio could be lowered to 300 while maintaining high activity across a temperature range of 10°C to 90°C taylorfrancis.com. The structure and composition of the MAO itself also play a role in the catalyst's performance nih.gov. As the Al/Ti molar ratio is increased, the catalytic activity generally increases up to an optimal point nih.gov. The polymerization temperature also has a profound effect, with optimal temperatures varying depending on the specific ligand structure and other conditions.
| Parameter | Effect on Polymerization | Notes |
| Al/Ti Molar Ratio | Increasing the ratio generally increases catalytic activity up to an optimum. | Can be reduced for certain substituted indenyl systems (e.g., to 300:1) taylorfrancis.com. |
| Temperature | Influences both catalytic activity and polymer properties. | Optimal temperature range can be broad (e.g., 10°C–90°C) taylorfrancis.com. |
| Reaction Time | Catalytic activity may decrease over time as active centers get embedded in the polymer. | Shorter reaction times can be preferable to maintain high activity nih.gov. |
This is an interactive table based on data from the text.
Effects of Indenyl Ligand Substitution on Polymerization Performance
Living Radical Polymerization (LRP) of Styrene
(Indenyl)titanium(IV) trichloride and its derivatives have emerged as significant catalysts in the field of controlled or living radical polymerization (LRP) of styrene. In these systems, the titanium complex reversibly activates a dormant polymer chain, typically through a single electron transfer mechanism, to generate a propagating radical. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.
One notable approach involves the use of titanium(III) complexes, generated in situ from the reduction of titanium(IV) precursors like (Indenyl)titanium(IV) trichloride, to catalyze the LRP of styrene. The effectiveness of these catalysts is influenced by the ligand environment around the titanium center. Studies have shown that metallocene-type ligands, including indenyl, are effective in mediating LRP through the formation of a reversible carbon-titanium bond. researchgate.net
The general mechanism for a controlled radical polymerization process involves a series of elementary reactions, including initiation, propagation, and reversible termination (deactivation-activation cycles). The key to a "living" process is the rapid and reversible deactivation of the growing polymer radical by the titanium complex, which minimizes irreversible termination reactions between polymer chains. mdpi.comcmu.edu
Titanium-Mediated Radical Ring Opening Initiation
A versatile method for initiating the living radical polymerization of styrene using titanium catalysts involves the radical ring opening (RRO) of epoxides. In this process, a low-valent titanium species, typically Ti(III), generated from the reduction of a Ti(IV) precursor, acts as a single electron transfer agent to open the epoxide ring. This creates a carbon-centered radical that can then initiate the polymerization of styrene. researchgate.netnih.gov
The Ti(III) species attacks one of the carbon atoms of the epoxide ring, leading to the homolytic cleavage of a C-O bond and the formation of a β-titanoxy radical. This radical species is then capable of adding to a styrene monomer, thus starting the polymer chain growth. The regioselectivity of the ring opening can be influenced by the substituents on the epoxide ring. nih.gov
Ligand Effects on Polymerization Kinetics and Control
The nature of the ligand attached to the titanium center plays a crucial role in determining the catalytic activity, polymerization kinetics, and the degree of control over the polymerization process. The indenyl ligand, in comparison to the simpler cyclopentadienyl (Cp) ligand, has been shown to significantly enhance the catalytic activity of titanium complexes in styrene polymerization. mdpi.com
The enhanced activity of indenyl-containing catalysts can be attributed to a combination of electronic and steric factors. The fused benzene ring in the indenyl ligand alters the electronic properties of the metal center, influencing the rates of initiation, propagation, and deactivation. Furthermore, the greater steric bulk of the indenyl ligand can affect the stereoselectivity of the polymerization, leading to polymers with specific tacticities. mdpi.com Theoretical studies on related half-titanocenes have indicated that substituents on the cyclopentadienyl or indenyl ring have a more significant impact on the kinetics and thermodynamics of the polymerization reaction than the type of ligand itself. mdpi.com
A comparative ranking of different ligands for the Ti-catalyzed LRP of styrene initiated by epoxide RRO has shown that metallocene-type ligands (including indenyl) are generally more effective than O-ligands (alkoxides, bisketonates) or N-ligands. researchgate.net This highlights the importance of the cyclopentadienyl-type framework in achieving a well-controlled polymerization. The specific substitution pattern on the indenyl ring can also be used to fine-tune the catalyst's performance, although certain substitutions, such as with siloxy groups, have been found to reduce catalytic activity and syndiotacticity. mdpi.com
The following table summarizes the general trend of ligand effects on the catalytic performance of titanium complexes in styrene polymerization:
| Ligand Type | General Effect on Catalytic Activity | Reference |
| Indenyl | Enhanced activity compared to Cyclopentadienyl | mdpi.com |
| Substituted Indenyl | Can be used to tune performance, but some substituents may decrease activity | mdpi.com |
| Metallocene (general) | More effective than O- or N-ligands for LRP | researchgate.net |
Catalysis in Other Organic Transformations
While (Indenyl)titanium(IV) trichloride is primarily recognized for its role in polymerization catalysis, related indenyltitanium complexes have demonstrated utility in other organic transformations. The unique electronic and steric properties imparted by the indenyl ligand can lead to enhanced reactivity and selectivity in various synthetic reactions. nih.gov
One example of such a transformation is the hydroaminomethylation of alkenes. The complex (Ind)₂TiMe₂, a dimethyl analogue of the trichloride, has been shown to be an efficient catalyst for the regioselective hydroaminomethylation of alkenes. This reaction involves the addition of an amine and a C1 unit (from formaldehyde) across the double bond of an alkene to form a new, more complex amine. The indenyltitanium catalyst provides high yields and excellent regioselectivity for the branched product. nih.gov
Although this example does not use (Indenyl)titanium(IV) trichloride directly, it highlights the potential of the indenyltitanium moiety to catalyze important carbon-carbon and carbon-nitrogen bond-forming reactions. The principles of catalysis observed with (Ind)₂TiMe₂ can provide insights into the potential applications of other indenyltitanium complexes, including the trichloride, in broader organic synthesis. Other titanium compounds, such as titanium tetrachloride (TiCl₄), are widely used as Lewis acids in a variety of organic reactions, including Friedel-Crafts acylations and alkylations, cyclizations, and Diels-Alder reactions, further underscoring the versatility of titanium in organic synthesis. eurekaselect.com
Catalyst Stability and Deactivation Pathways in Polymerization Systems
The stability of the catalyst is a critical factor in any polymerization process, as it directly impacts the catalyst's lifetime, activity, and the properties of the resulting polymer. Deactivation of the catalyst can occur through various chemical and physical pathways, leading to a decrease in the polymerization rate and a loss of control over the polymer architecture.
For titanium-based polymerization catalysts, several deactivation mechanisms have been identified. One common pathway involves the formation of inactive or dormant species. For instance, in olefin polymerization, regioirregular insertions of the monomer into the growing polymer chain can lead to the formation of stable, less reactive metal-alkyl species that are reluctant to further insertions, effectively rendering the active site dormant.
Another potential deactivation route is the irreversible transformation of the active catalyst into an inactive species. This can occur through reactions with impurities in the monomer or solvent, or through inherent instability of the catalyst under the polymerization conditions. For example, at elevated temperatures, some titanium catalysts can undergo decomposition or aggregation, leading to a loss of catalytic activity. In the context of titania catalysts, deactivation has been observed due to irreversible chemical phase transformation at high temperatures. researchgate.net
While specific studies on the deactivation pathways of (Indenyl)titanium(IV) trichloride in styrene polymerization are not extensively detailed in the provided search results, general principles from related Ziegler-Natta and metallocene catalyst systems can be applied. The interaction of the active catalyst with co-catalysts or their byproducts can also lead to deactivation. For instance, in systems using alkylaluminum co-catalysts, the formation of certain aluminum species can poison the active titanium centers. google.com Understanding these deactivation pathways is crucial for optimizing polymerization conditions and designing more robust and efficient catalysts.
Theoretical and Computational Studies of Indenyl Titanium Iv Trichloride
Electronic Structure Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has been employed to investigate the electronic structure of titanium chlorides and related organometallic complexes. researchgate.net These studies provide insights into the molecular orbital energy levels and the nature of bonding between the titanium center and its ligands. For instance, in tetrahedral titanium tetrachloride (TiCl4), DFT calculations have been used to analyze its electronic structure and interpret its optical spectra. researchgate.net
The electronic properties of titanium in its different phases (α, β, and ω) have also been studied using DFT. These calculations reveal that the d-orbitals of titanium play a crucial role in its electrical conductivity. shirazu.ac.ir While specific DFT studies focusing exclusively on the electronic structure of (Indenyl)titanium(IV) Trichloride (B1173362) are not extensively detailed in the provided results, the principles from related titanium complexes are applicable. The indenyl ligand, similar to the cyclopentadienyl (B1206354) ligand, donates electrons from its π-system to the titanium(IV) center. bsu.edu This interaction significantly influences the electronic environment of the metal.
Table 1: Comparison of Calculated Properties for Different Titanium Phases using DFT
| Property | α-Titanium | β-Titanium | ω-Titanium |
|---|---|---|---|
| Crystal Structure | hcp | bcc | hexagonal |
| Calculated Total Energy | - | More stable than α and ω | - |
| Electrical Conductivity | σβ > σα > σω | Highest | - |
Data sourced from studies on the electronic properties of titanium phases. shirazu.ac.ir
Predictive Analysis of Ligand Effects on Reactivity and Selectivity
The nature of the ligands coordinated to the titanium center has a profound impact on the catalyst's reactivity and selectivity. The indenyl ligand in (Indenyl)titanium(IV) Trichloride is known to enhance its reactivity and selectivity in polymerization processes compared to cyclopentadienyl analogues. chemimpex.com This is attributed to the electronic and steric properties of the indenyl group. bsu.edu
The indenyl ligand can exhibit a phenomenon known as "slippage," where its coordination to the titanium atom changes from η5 (all five carbons of the five-membered ring are bonded) to η3 (only three carbons are bonded). bsu.edu This slippage can open up a coordination site on the titanium, facilitating the approach and coordination of the monomer, thereby influencing the catalytic activity. bsu.edu Predictive analysis using computational methods can quantify the energetic differences between these coordination modes and correlate them with catalytic performance.
Elucidation of Thermodynamic and Kinetic Parameters for Polymerization Processes
Computational chemistry can provide valuable thermodynamic and kinetic data for polymerization reactions catalyzed by complexes like (Indenyl)titanium(IV) Trichloride. While specific thermodynamic and kinetic parameters derived from computational studies for this exact compound are not available in the provided results, studies on similar systems demonstrate the approach. For instance, in the cationic polymerization of indene (B144670) using titanium tetrachloride, a mathematical model was developed to determine the rate constants for individual stages of the polymerization. researchgate.net
Table 2: Experimentally Determined and Calculated Rate Constants for Indene Polymerization with TiCl4
| Constant | Calculated Value | Experimental Value | Units |
|---|---|---|---|
| k1 | 51 | 53 ± 1 | l mol⁻¹ s⁻¹ |
| k4 | 1.583 | 1.7 ± 0.6 | l mol⁻¹ s⁻¹ |
This table presents a subset of the kinetic data from a study on indene polymerization. researchgate.net
DFT calculations can be used to compute the energies of reactants, transition states, and products in the polymerization cycle. From these energies, key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be derived. Similarly, kinetic parameters like the activation energy (Ea) can be calculated from the energy of the transition state relative to the reactants, providing a theoretical basis for the observed reaction rates.
Advanced Materials Synthesis and Polymer Architecture Control Via Indenyl Titanium Iv Trichloride Catalysis
Production of High-Performance Polymers and Elastomers
(Indenyl)titanium(IV) trichloride (B1173362) is instrumental in the production of high-performance polymers and elastomers with enhanced mechanical and thermal properties. acs.org Its catalytic activity allows for the synthesis of materials suitable for demanding applications in industries such as automotive and packaging. acs.org
One of the most notable applications of this catalyst is in the synthesis of syndiotactic polystyrene (sPS). acs.org sPS is a semi-crystalline engineering thermoplastic with a high melting point of around 270 °C, excellent chemical and water/steam resistance, and a low dielectric constant. portfolio-pplus.commdpi.com These properties make it a valuable material for automotive parts, electronic components, and appliances. portfolio-pplus.commdpi.com The highly ordered crystalline structure of sPS, a direct result of the stereoselective polymerization guided by the indenyl-based catalyst, is fundamental to its superior performance characteristics. portfolio-pplus.com
The following table summarizes some of the key properties of syndiotactic polystyrene, a high-performance polymer synthesized using titanium-based catalysts with indenyl or related cyclopentadienyl (B1206354) ligands.
| Property | Value | Reference |
| Melting Point (Tm) | ~270 °C | portfolio-pplus.com |
| Glass Transition Temperature (Tg) | ~100 °C | acs.org |
| Density | 1.04 g/cm³ | acs.org |
| Dielectric Constant | 2.6 | acs.org |
Tailoring Polymer Microstructure and Molecular Weight Distribution
A key advantage of using (Indenyl)titanium(IV) trichloride and related catalyst systems is the ability to precisely control the polymer's microstructure and molecular weight distribution, which in turn dictates the material's final properties.
Precision Control over Syndiotacticity
(Indenyl)titanium(IV) trichloride, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibits exceptional ability to produce highly syndiotactic polymers, particularly polystyrene. acs.orgnih.gov The indenyl ligand plays a crucial role in guiding the stereochemistry of the polymerization, leading to a highly ordered polymer chain where the phenyl groups are arranged on alternating sides. portfolio-pplus.com This high degree of syndiotacticity is responsible for the crystalline nature and high melting point of sPS. portfolio-pplus.com
Research has shown that modifications to the catalyst structure, such as substituting the indenyl ligand or changing the halide atoms, can further enhance syndiospecificity. acs.org For instance, mono-indenyl titanocene (B72419) trifluoride complexes have demonstrated higher catalytic activity and stereoselectivity compared to their trichloride counterparts in styrene (B11656) polymerization. nih.gov
The table below illustrates the effect of the catalyst system on the syndiotacticity of polystyrene, based on studies of similar half-titanocene catalysts.
| Catalyst System | Syndiotacticity (% rrrr) | Reference |
| Cp*TiCl₃ / MAO | High | nih.gov |
| Ind'TiF₃ / MAO | Higher than trichloride analog | nih.gov |
Note: Cp denotes pentamethylcyclopentadienyl and Ind' denotes a substituted indenyl ligand. The data indicates trends observed in related systems.*
Modulation of Polymer Molecular Weight and Polydispersity Index
The (Indenyl)titanium(IV) trichloride catalyst system also offers a degree of control over the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymers. acs.orgrsc.org These parameters are critical as they influence the processing behavior and mechanical properties of the material. By adjusting polymerization conditions such as temperature, monomer concentration, and the ratio of cocatalyst to catalyst (e.g., Al/Ti ratio), it is possible to modulate the polymer's molecular weight. nih.gov
For example, in the polymerization of styrene using half-titanocene catalysts, it has been observed that the molecular weight of the resulting syndiotactic polystyrene can be influenced by the choice of ligands on the titanium center. nih.gov Furthermore, the use of chain transfer agents can also be employed to control molecular weight. researchgate.net Some advanced titanium-based catalyst systems have been developed for the synthesis of ultra-high molecular weight polyethylene (B3416737) (UHMWPE) with narrow molecular weight distributions, a key attribute for high-performance applications. uc.edursc.orgmdpi.com
The following table demonstrates the tunability of molecular weight and PDI in olefin polymerization using advanced titanium-based catalysts.
| Catalyst System | Polymer | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Supported PHENI* Ti catalyst | Polyethylene | 3.4 x 10⁶ | - | rsc.org |
| Ti(OEt)₄-based catalyst | UHMWPE | up to 13 x 10⁶ | ~3 | researchgate.net |
| O,N,N-titanium complex | Poly(ethylene-co-1-octene) | 3.62 x 10⁶ | 1.4 | rsc.org |
Note: PHENI refers to permethylindenyl-phenoxide. The data is from related advanced titanium catalyst systems.*
Design of Novel Catalytic Systems for Specific Polymer Properties
The versatility of (Indenyl)titanium(IV) trichloride allows for its incorporation into more complex and novel catalytic systems designed to achieve specific polymer properties. acs.org This includes the development of bimetallic catalysts and the use of various cocatalysts and support materials to enhance catalytic performance. acs.org
The combination of (Indenyl)titanium(IV) trichloride with a cocatalyst, most commonly methylaluminoxane (MAO), is a fundamental aspect of its catalytic activity. nih.gov The MAO activates the titanium precursor to form the catalytically active species. The ratio of MAO to the titanium catalyst can significantly impact the polymerization activity and the properties of the resulting polymer. nih.gov
Furthermore, supporting the (Indenyl)titanium(IV) trichloride catalyst on materials like magnesium chloride (MgCl₂) or silica (B1680970) can improve its performance, particularly in industrial-scale slurry or gas-phase polymerization processes. mdpi.com These supported catalysts can exhibit higher activity and better control over polymer particle morphology. mdpi.com Research has also explored the creation of bimetallic catalysts, where the interaction between two different metal centers can lead to synergistic effects and the production of polymers with unique architectures and properties. dntb.gov.ua
Synthesis of Functionalized Polymers and Composites
(Indenyl)titanium(IV) trichloride and related catalysts can be employed in the synthesis of functionalized polymers and polymer composites. acs.org This opens up possibilities for creating materials with tailored surface properties, improved compatibility with other materials, and advanced functionalities.
One approach to producing functionalized polymers is through the copolymerization of olefins with polar monomers. However, this can be challenging for traditional Ziegler-Natta catalysts. More advanced catalytic systems based on functionalized ligands or specific activators are being developed to address this. For instance, titanium complexes with functionalized phenoxy-imine ligands have been used to synthesize high molecular weight polyethylene. mdpi.com
Another strategy involves the synthesis of block copolymers, where segments of different polymers are combined to create materials with a unique combination of properties. mdpi.com Titanium-based catalysts have been utilized in the synthesis of block copolymers such as polyethylene-b-poly(ethylene-co-propylene). mdpi.com
Furthermore, (Indenyl)titanium(IV) trichloride can be used to produce polyolefins that are subsequently incorporated into composite materials. The polyolefin matrix, with its controlled microstructure and molecular weight, can be filled with various reinforcing agents to enhance properties like stiffness, strength, and thermal stability. acs.org
Future Directions and Emerging Research Avenues for Indenyl Titanium Iv Trichloride
Development of Novel (Indenyl)titanium(IV) Trichloride (B1173362) Derivatives with Enhanced Catalytic Performance
A primary focus of future research is the rational design and synthesis of new derivatives of (indenyl)titanium(IV) trichloride. The goal is to create catalysts with improved activity, selectivity, and stability. This involves modifying the indenyl ligand, a key component that influences the catalyst's electronic and steric properties.
Key Research Strategies:
Substitution on the Indenyl Ring: Introducing various substituent groups onto the indenyl ligand can significantly alter the catalyst's performance. For example, dendritic salicylaldehyde (B1680747) imine ligands with bulky substituents have been synthesized and shown to exhibit good catalytic activity for ethylene (B1197577) polymerization. nih.govnih.gov The size and electronic nature of these substituents can be fine-tuned to optimize the catalyst for specific polymerization reactions.
Ligand Modification and Synthesis: Researchers are exploring novel synthetic routes to create more complex and tailored indenyl ligands. google.com This includes the development of dendritic structures and other macromolecular ligands that can encapsulate the titanium center, potentially leading to enhanced stability and unique catalytic properties. nih.govnih.gov
Expected Outcomes:
Higher Catalytic Activity: By optimizing the ligand structure, it may be possible to achieve higher turnover frequencies in polymerization reactions.
Improved Stereoselectivity: For the polymerization of prochiral olefins like propylene, modified indenyltitanium catalysts could offer greater control over the polymer's stereochemistry, leading to materials with desired properties. gen.gycal-glass.comactivebiochem.com
Enhanced Thermal Stability: Derivatives with greater thermal stability would be beneficial for high-temperature polymerization processes.
Expansion of Catalytic Scope to Other Monomers and Reaction Types
While (indenyl)titanium(IV) trichloride is well-known for its role in olefin polymerization, future research aims to expand its catalytic utility to a wider range of monomers and chemical transformations. chemimpex.com
Emerging Applications:
Copolymerization: Investigating the copolymerization of ethylene with other α-olefins, such as 1-hexene (B165129) and propylene, using (indenyl)titanium(IV) trichloride-based catalysts is an active area of research. mdpi.com This could lead to the production of copolymers with tailored properties, such as elastomers and other advanced materials. mdpi.com
Cyclic Olefin Polymerization: Homogeneous catalysts based on metallocenes, including indenyl derivatives, have shown the ability to polymerize cyclic olefins like cyclopentene (B43876) and norbornene without ring-opening, producing crystalline polymers with exceptionally high melting points. researchgate.net Further exploration in this area could yield novel materials for applications like optical discs and fibers. researchgate.net
Non-Polymerization Reactions: The reactivity of titanium complexes suggests potential applications in other areas of organic synthesis. mdpi.com For instance, titanium-mediated radical reactions have been utilized for C-C bond formation, including nucleophilic radical additions and coupling reactions. mdpi.com
Research Focus:
Understanding Reaction Mechanisms: Detailed mechanistic studies are needed to understand how (indenyl)titanium(IV) trichloride and its derivatives interact with different monomers and substrates.
Catalyst Screening: A systematic screening of various indenyltitanium complexes for their activity in different catalytic reactions will be crucial for identifying new applications.
Integration of (Indenyl)titanium(IV) Trichloride in Multicomponent Catalytic Systems
The concept of synergistic catalysis, where multiple catalysts work in concert to achieve a transformation that is not possible with a single catalyst, is a powerful strategy in modern chemistry. princeton.edursc.org Integrating (indenyl)titanium(IV) trichloride into such systems is a promising avenue for future research.
Synergistic Approaches:
Dual-Catalyst Systems: Combining an indenyltitanium catalyst with another transition metal catalyst or an organocatalyst could enable novel reaction pathways. princeton.edu For example, one catalyst could activate the monomer while the other controls polymer chain growth, leading to enhanced control over the polymerization process.
Supported Catalysts: Immobilizing (indenyl)titanium(IV) trichloride on a solid support, such as silica (B1680970) or magnesium chloride, can improve its practical utility by facilitating catalyst separation and recycling. researchgate.net Research in this area focuses on developing robust and highly active supported catalyst systems.
Potential Benefits:
New Chemical Transformations: Synergistic catalysis can unlock previously inaccessible chemical reactions. rsc.org
Enhanced Selectivity: Multicomponent systems can offer greater control over chemo-, regio-, and stereoselectivity.
Investigations into Sustainable Chemistry and Polymer Recycling Technologies
In an era of increasing environmental awareness, aligning chemical processes with the principles of green chemistry is paramount. rsc.org Future research on (indenyl)titanium(IV) trichloride will increasingly focus on its role in sustainable chemical synthesis and polymer recycling.
Green Chemistry Initiatives:
Atom Economy: Developing catalytic processes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. rsc.org Research will focus on designing reactions that minimize waste generation.
Use of Renewable Feedstocks: Exploring the use of (indenyl)titanium(IV) trichloride to polymerize monomers derived from renewable resources is a critical area of investigation.
Benign Solvents: Efforts will be made to utilize environmentally friendly solvents in polymerization reactions catalyzed by indenyltitanium complexes.
Polymer Recycling:
Chemical Recycling: Investigating the potential of (indenyl)titanium(IV) trichloride and its derivatives to catalyze the depolymerization of plastics could provide a pathway for chemical recycling, converting waste polymers back into valuable monomers.
Upcycling of Polymers: Research could explore the use of these catalysts to modify the structure of existing polymers, "upcycling" them into materials with higher value and improved properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Indenyl)titanium(IV) Trichloride in a laboratory setting?
- Methodology : Synthesis typically involves ligand substitution reactions. For example, reacting titanium tetrachloride (TiCl₄) with indenyl lithium (C₉H₇Li) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via the displacement of chloride ligands by the indenyl anion.
- Key Considerations :
- Use Schlenk-line techniques to exclude moisture and oxygen .
- Monitor reaction progress via NMR or X-ray diffraction (XRD) to confirm ligand coordination .
- Data Reference :
| Starting Material | Product (CAS) | Yield (%) | Purity (NMR) |
|---|---|---|---|
| TiCl₄ + C₉H₇Li | 84365-55-9 | 75–85 | >97% |
Q. How should (Indenyl)titanium(IV) Trichloride be safely handled and stored to prevent decomposition?
- Handling Protocol :
- Store in amber glass containers under inert gas (argon/nitrogen) at ≤15°C to avoid hydrolysis .
- Use gloveboxes for weighing and transfers to minimize exposure to atmospheric moisture .
- Decomposition Risks :
- Reacts violently with water, releasing HCl gas. Use acid-neutralizing spill kits in case of exposure .
- Stability Data :
| Condition | Decomposition Timeframe | Byproducts |
|---|---|---|
| Ambient air | <1 hour | Ti(OH)Cl₃, HCl |
Q. What spectroscopic techniques are most effective for characterizing the structure of (Indenyl)titanium(IV) Trichloride?
- Recommended Methods :
- XRD : Resolves crystal structure and confirms η⁵-coordination of the indenyl ligand .
- ¹H/¹³C NMR : Detects ligand symmetry and purity (e.g., indenyl proton shifts at δ 5.8–6.5 ppm) .
- IR Spectroscopy : Identifies Ti–Cl stretching modes (350–400 cm⁻¹) .
- Data Interpretation :
- Discrepancies in NMR shifts may indicate incomplete ligand substitution or solvent adducts .
Advanced Research Questions
Q. How does the indenyl ligand influence the catalytic activity of titanium trichloride in olefin polymerization compared to cyclopentadienyl derivatives?
- Mechanistic Insight :
- The indenyl ligand’s extended π-system enhances electron donation to titanium, increasing electrophilicity at the metal center and improving ethylene polymerization rates .
- Steric effects from the indenyl substituents modulate polymer tacticity (e.g., isotactic vs. atactic polypropylene) .
- Comparative Data :
| Ligand | Activity (kg polymer/mol Ti·h) | Tacticity (%) |
|---|---|---|
| Indenyl | 12,500 | 85 isotactic |
| Cyclopentadienyl | 8,200 | 70 isotactic |
Q. What experimental approaches can resolve discrepancies in reported catalytic efficiencies of (Indenyl)titanium(IV) Trichloride across different studies?
- Troubleshooting Framework :
Control Variables : Standardize co-catalyst ratios (e.g., MAO/Ti molar ratios) and reaction temperatures .
Kinetic Profiling : Use in-situ FTIR or calorimetry to monitor polymerization rates and chain termination events .
Post-Mortem Analysis : Characterize catalyst residues via XPS or EPR to identify deactivation pathways (e.g., Ti³⁺ oxidation) .
- Case Study : Discrepancies in ethylene uptake rates may arise from trace oxygen in monomer feeds, which poisons active Ti centers .
Q. What are the challenges in analyzing the electronic structure of (Indenyl)titanium(IV) Trichloride using computational methods, and how can they be addressed?
- Computational Challenges :
- Basis Set Limitations : Titanium’s d-orbital complexity requires hybrid functionals (e.g., B3LYP-D3) for accurate electron distribution modeling .
- Ligand Dynamics : The indenyl ligand’s flexibility complicates geometry optimization. Use constrained DFT with crystallographic data as starting coordinates .
- Validation Strategies :
- Compare calculated vs. experimental redox potentials (e.g., Ti⁴⁺/Ti³⁺ couples) to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
